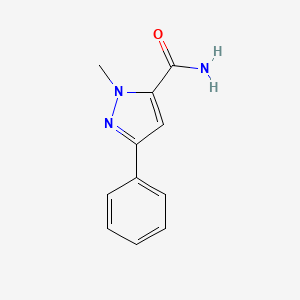

1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

CAS No.: 1420903-96-3

Cat. No.: VC3086055

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420903-96-3 |

|---|---|

| Molecular Formula | C11H11N3O |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 2-methyl-5-phenylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C11H11N3O/c1-14-10(11(12)15)7-9(13-14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,15) |

| Standard InChI Key | YPVALHZTBOAEGW-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N |

| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N |

Introduction

1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole class, a group of five-membered heterocyclic compounds containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which can be leveraged in drug development. The structure of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide combines a pyrazole ring with a phenyl group and a carboxamide moiety, suggesting diverse pharmacological properties.

Synthesis

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include the reaction of a pyrazole precursor with a carboxylic acid derivative to form the carboxamide functionality. Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Biological Activities and Potential Applications

Pyrazole derivatives, including 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, are known for their diverse biological activities. These compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them valuable candidates for drug development. The presence of the carboxamide group can enhance the compound's ability to interact with biological targets such as enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume